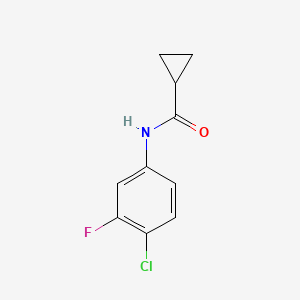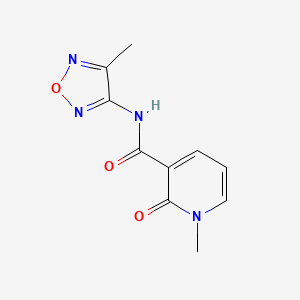![molecular formula C17H22N4O2S B12239555 2,3,5,6-tetramethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12239555.png)
2,3,5,6-tetramethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetramethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazine ring, an azetidine ring, and a benzene sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazine and azetidine intermediates. The pyrazine ring can be synthesized through the condensation of appropriate ketones with ammonia or amines. The azetidine ring is often formed via cyclization reactions involving suitable precursors. The final step involves the sulfonation of the benzene ring and subsequent coupling with the azetidine-pyrazine intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetramethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile involved.
Scientific Research Applications
2,3,5,6-Tetramethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethylpyrazine: Known for its neuroprotective and cardiovascular benefits.
N-(Pyrazin-2-yl)azetidine: Studied for its potential antimicrobial properties.
Benzene-1-sulfonamide derivatives: Explored for their diverse biological activities, including antibacterial and anticancer effects.
Uniqueness
2,3,5,6-Tetramethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H22N4O2S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2,3,5,6-tetramethyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N4O2S/c1-11-7-12(2)14(4)17(13(11)3)24(22,23)20-15-9-21(10-15)16-8-18-5-6-19-16/h5-8,15,20H,9-10H2,1-4H3 |
InChI Key |
UCOYOOVFINYDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2CN(C2)C3=NC=CN=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine](/img/structure/B12239477.png)

![1-(3-methoxyphenyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B12239480.png)

![5-Fluoro-2-{[2-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12239493.png)
![2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239501.png)
![N-[(1,4-dioxan-2-yl)methyl]-5-methoxy-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12239505.png)

![N-{1-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B12239513.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B12239533.png)
![5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide](/img/structure/B12239538.png)
![1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine](/img/structure/B12239541.png)
![6,7-Dimethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12239542.png)
![[2-(4-methoxy-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12239551.png)
